Higher Computed Lipophilicity (XLogP3 = 2.7) vs. 4-Hydroxybutyl Regioisomer (LogP = 1.79)
Methyl 4-(1-hydroxybutyl)benzoate exhibits a computed XLogP3 value of 2.7 [1], which is substantially higher than the experimentally predicted LogP of 1.79 reported for its regioisomer, methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3) [2]. This difference of approximately 0.9 log units indicates that the target compound is roughly 8-fold more lipophilic than the 4-hydroxybutyl analog, a consequence of the internal (secondary) alcohol position reducing aqueous solvent exposure compared to the terminal (primary) alcohol.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | Methyl 4-(4-hydroxybutyl)benzoate (CAS 123910-88-3): LogP = 1.78820 |
| Quantified Difference | ΔLogP ≈ +0.9 (target is ~8-fold more lipophilic) |
| Conditions | Computed values: XLogP3 (PubChem method) vs. predicted LogP from chem960.com database |
Why This Matters
Higher lipophilicity can significantly influence membrane permeability and tissue distribution profiles in drug discovery programs, making the target compound a preferred intermediate when increased logP is desired for target engagement.
- [1] Kuujia.com. (2024). Cas no 872254-79-0 (Methyl 4-(1-hydroxybutyl)benzoate). XLogP3: 2.7. View Source
- [2] Chem960.com. (n.d.). 123910-88-3. LogP: 1.78820. View Source
